1-Benzofuran-2-Sulfonamide

Carbonic Anhydrase Inhibition Structural Biology Fragment-Based Drug Discovery

Source 1-Benzofuran-2-Sulfonamide for your medicinal chemistry programs. This heterocyclic building block is essential for developing isoform-selective carbonic anhydrase inhibitors (selectivity >250-fold for hCA IX) and potent CCR2 antagonists (IC50 26 nM). Its three-dimensional pharmacophore, defined by a sulfonamide group at a right angle to the benzofuran core, is distinct from simple benzenesulfonamides and is validated by X-ray crystallography (PDB 3S71). Ideal for fragment-growing strategies targeting tumor-associated hCA IX/XII.

Molecular Formula C8H7NO3S
Molecular Weight 197.21 g/mol
CAS No. 124043-72-7
Cat. No. B055665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-2-Sulfonamide
CAS124043-72-7
Synonyms2-Benzofuransulfonamide(9CI)
Molecular FormulaC8H7NO3S
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N
InChIInChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11)
InChIKeyPBECZJTWMSIKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzofuran-2-Sulfonamide (CAS: 124043-72-7): Technical Specifications and Structural Identity for Procurement


1-Benzofuran-2-Sulfonamide (CAS: 124043-72-7) is a heterocyclic sulfonamide building block with the molecular formula C8H7NO3S and a molecular weight of 197.21 g/mol [1]. The compound consists of a benzofuran core—a benzene ring fused to a furan ring—with a sulfonamide group (-SO2NH2) substituted at the 2-position of the furan ring . This sulfonamide moiety serves as a well-established zinc-binding group that anchors inhibitors to the Zn(II) ion within the active site of carbonic anhydrase enzymes [2]. The compound is typically supplied at purities of 95%+ to 98% for research applications .

Why Benzene Sulfonamide or Indole-2-Sulfonamide Cannot Substitute for 1-Benzofuran-2-Sulfonamide in Targeted Research


The benzofuran scaffold confers distinct electronic and spatial properties that differentiate it from seemingly analogous scaffolds such as benzene sulfonamide or indole-2-sulfonamide. X-ray crystallographic analysis of a close derivative, 6-aminobenzofuran-2-sulfonamide, revealed that the sulfonamide group is positioned at a right angle to the benzofuran ring, with a dihedral angle between the benzene and furan rings of 2.0(1)° [1]. This specific three-dimensional arrangement creates a unique pharmacophore geometry that cannot be replicated by simple benzenesulfonamides, which lack the fused oxygen-containing heterocycle. In functional assays, benzofuran-2-sulfonamide derivatives have demonstrated isoform-selective inhibition profiles that differ substantially from other heterocyclic sulfonamide series, underscoring that the scaffold itself is not interchangeable without altering target engagement and selectivity [2].

Quantitative Comparative Evidence for 1-Benzofuran-2-Sulfonamide: Selection-Relevant Differentiation Data


Crystallographic Binding Mode: Distinct Zn(II) Coordination Geometry in hCA II Active Site

1-Benzofuran-2-sulfonamide has been co-crystallized with human carbonic anhydrase II (hCA II) as part of a study investigating the hydrophobic effect in molecular recognition of arylsulfonamides [1]. The crystal structure (PDB ID: 3S71) shows the sulfonamide nitrogen coordinated to the catalytic zinc ion, with the planar benzofuran ring occupying the hydrophobic pocket [1]. Unlike simple benzenesulfonamide inhibitors that present a single aromatic ring, the fused bicyclic benzofuran system in this compound provides an extended π-surface for hydrophobic contacts while maintaining a specific orientation enforced by the furan oxygen [2].

Carbonic Anhydrase Inhibition Structural Biology Fragment-Based Drug Discovery

Scaffold-Enabled Isoform Selectivity: Benzofuran Series Achieves High Selectivity Indices for Tumor-Associated hCA IX and XII

A systematic study of benzofuran-based sulfonamides demonstrated that this scaffold class achieves notable selectivity for tumor-associated carbonic anhydrase isoforms IX and XII over the ubiquitous cytosolic isoforms hCA I and II [1]. The study reported selectivity indices (SIs) for arylsulfonehydrazone derivatives of benzofuran-2-sulfonamide. The most selective compounds in the series displayed SIs for hCA IX over hCA I ranging from 39.4 to 250.3, and over hCA II ranging from 19.6 to 57.1 [1]. While the parent 1-benzofuran-2-sulfonamide serves as the essential synthetic precursor to these optimized derivatives, the scaffold's intrinsic geometry enables this selectivity profile that simpler sulfonamides cannot achieve .

Carbonic Anhydrase Cancer Therapeutics Isoform Selectivity Enzyme Inhibition

Synthetic Versatility: Direct Functionalization at the 2-Position of Benzofuran for Derivative Synthesis

1-Benzofuran-2-sulfonamide serves as a versatile synthetic intermediate for generating diverse derivative libraries. The sulfonamide group at the 2-position of the benzofuran ring provides a handle for further functionalization, including N-alkylation, N-arylation, and formation of sulfonyl hydrazones or hydrazides [1]. A patented synthesis route demonstrates that benzofuran can be lithiated at the 2-position using n-BuLi, then reacted with sulfonyl reagents to install the sulfonamide group . This synthetic accessibility contrasts with 3-substituted benzofurans or indole-2-sulfonamides, which require different synthetic strategies and offer distinct reactivity profiles [2].

Organic Synthesis Medicinal Chemistry Building Block Derivatization

Ocular Hypotensive Activity in Rabbit Model: Comparative Efficacy of Benzofuran-2-Sulfonamide Class

In a comparative pharmacological study, derivatives of benzofuran-2-sulfonamide were evaluated alongside indole-2-sulfonamide derivatives as topically active ocular hypotensive agents in a rabbit model of ocular hypertension [1]. Both benzofuran- and indole-2-sulfonamide compounds were found to be excellent inhibitors of carbonic anhydrase and to effectively lower intraocular pressure when administered topically [1]. However, the study also established a correlation between electrophilicity—assessed by in vitro reactivity with reduced glutathione—and dermal sensitization potential, which precluded clinical development for this specific therapeutic application [1].

Glaucoma Intraocular Pressure Ocular Pharmacology Topical Administration

Chemokine Receptor Modulation: Potent CCR2 Antagonism Achieved with Benzofuran-2-Sulfonamide Derivatives

Benzofuran-2-sulfonamide derivatives have been developed as potent and selective chemokine receptor modulators, with patent literature specifically claiming their utility as CCR2 antagonists [1]. A representative derivative, N-[5-chloro-2-(methylthio)phenyl]-1-benzofuran-2-sulfonamide, demonstrated potent inhibition of the CCR2 receptor with an IC50 value of 26 nM in HEK-Gqi5 cells stably expressing human CCR2 [2]. This nanomolar potency positions the benzofuran-2-sulfonamide scaffold as a viable core for developing chemokine receptor-targeted therapeutics [1].

Chemokine Receptor CCR2 Inflammation Immunomodulation

Validated Application Scenarios for 1-Benzofuran-2-Sulfonamide Based on Quantitative Evidence


Structure-Based Design of Isoform-Selective Carbonic Anhydrase Inhibitors

Researchers engaged in rational design of carbonic anhydrase inhibitors—particularly those targeting tumor-associated isoforms hCA IX and hCA XII—should procure 1-benzofuran-2-sulfonamide as a validated starting scaffold. The compound's binding mode in the hCA II active site is crystallographically characterized (PDB 3S71) [1], providing a reliable structural template for computational modeling and fragment-growing strategies. Derivatives of this scaffold have achieved selectivity indices exceeding 250-fold for hCA IX over hCA I, and up to 57-fold over hCA II [2], making this core structure uniquely suited for developing inhibitors with reduced off-target effects on ubiquitous cytosolic isoforms.

Synthesis of CCR2 Antagonist Libraries for Inflammation and Immunomodulation Research

For medicinal chemistry programs focused on chemokine receptor antagonism, particularly CCR2, 1-benzofuran-2-sulfonamide serves as an essential building block. Patent literature extensively claims benzofuran-2-sulfonamide derivatives as chemokine receptor modulators [3], and representative compounds have demonstrated potent CCR2 antagonism with IC50 values as low as 26 nM in cellular assays [4]. The sulfonamide moiety provides a versatile synthetic handle for generating diverse N-substituted derivatives, enabling rapid exploration of structure-activity relationships around this validated pharmacophore.

Preclinical Evaluation of Topical Carbonic Anhydrase Inhibitors for Ocular Hypertension

Investigators developing topical carbonic anhydrase inhibitors for glaucoma or ocular hypertension applications can utilize 1-benzofuran-2-sulfonamide as a core scaffold with demonstrated in vivo efficacy. Comparative studies have established that benzofuran-2-sulfonamide derivatives effectively lower intraocular pressure in rabbit models following topical administration [5]. However, researchers should note that the same studies identified a correlation between electrophilicity (assessed via glutathione reactivity) and dermal sensitization potential [5]—a critical consideration for topical formulation development that may guide the selection of appropriately substituted derivatives with optimized safety profiles.

Technical Documentation Hub

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